Lipoamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

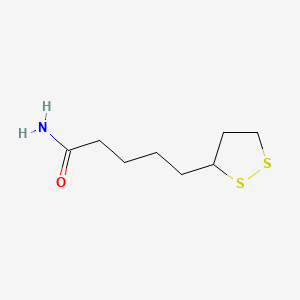

5-(dithiolan-3-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCDDURTIIUXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046541 | |

| Record name | DL-Lipoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Alfa Aesar MSDS], Solid | |

| Record name | Lipoamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Lipoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

940-69-2, 3206-73-3 | |

| Record name | Lipoamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lipoamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioctamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lipoamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3206-73-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Lipoamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,2-dithiolan-3-yl)valeramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(dithiolan-3-yl)valeramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCTIC ACID AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1GT04827L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lipoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126.0 - 129.0 °C | |

| Record name | Lipoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Lipoamide from Lipoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the synthesis of lipoamide from lipoic acid. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing both chemical and enzymatic approaches. This document outlines key chemical synthesis routes, including direct amidation, the mixed carbonic anhydride method, and carbodiimide-mediated coupling, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways. Additionally, it briefly covers the principles of enzymatic synthesis, which mirrors the natural biosynthetic pathway of protein lipoylation.

I. Comparison of Chemical Synthesis Methodologies

The selection of a synthetic route for converting lipoic acid to this compound is often guided by factors such as desired yield, purity requirements, available reagents, and scalability. The following table summarizes quantitative data for the most common chemical synthesis methods. It is important to note that yields can be highly dependent on specific reaction conditions and the purity of starting materials.

| Methodology | Key Reagents | Typical Solvent(s) | Temperature | Reaction Time | Reported Yield | Purity |

| Direct Amidation | Lipoic Acid, Amine (e.g., Ammonia), Silica Gel (catalyst) | p-Xylene | 130-140°C | 12-18 hours | 70-80%[1][2] | Purification by column chromatography required[1] |

| Mixed Carbonic Anhydride | Lipoic Acid, Ethyl Chloroformate, Triethylamine, Ammonia | Tetrahydrofuran (THF) | 0°C to Room Temp. | Several hours to overnight | Data not explicitly found | Purification required |

| Carbodiimide Coupling | Lipoic Acid, DCC, NHS, Ammonia | Dichloromethane (DCM), Acetonitrile | Room Temperature | Overnight | High yields reported[3] | Purification to remove urea byproduct necessary[3] |

II. Experimental Protocols

The following sections provide detailed methodologies for the key chemical synthesis routes. These protocols are based on established chemical principles and published examples. Researchers should adapt these methods as necessary for their specific laboratory conditions and scale.

Direct Amidation of Lipoic Acid

This method involves the direct reaction of lipoic acid with an amine at elevated temperatures, often with a catalyst and removal of water to drive the reaction to completion.

Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add lipoic acid and a suitable high-boiling solvent such as p-xylene.

-

Add silica gel as a catalyst.

-

Introduce the amine (for this compound synthesis, this would be a source of ammonia, such as an aqueous or alcoholic solution, though the original study used other amines).

-

Heat the reaction mixture to reflux (approximately 130-140°C) for 12-18 hours, with continuous removal of water via the Dean-Stark trap.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.[1]

Mixed Carbonic Anhydride Method

This two-step method involves the activation of the carboxylic acid group of lipoic acid with an alkyl chloroformate to form a mixed anhydride, which is then reacted with ammonia.

Experimental Protocol:

-

Dissolve lipoic acid in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (or another suitable tertiary amine) to the solution.

-

Slowly add ethyl chloroformate (or another alkyl chloroformate) to the cooled solution while stirring. Maintain the temperature at 0°C for approximately 20-30 minutes to allow for the formation of the mixed carbonic-carboxylic acid anhydride.[4]

-

In a separate vessel, prepare a solution of ammonia in a suitable solvent (e.g., aqueous or alcoholic solution).

-

Slowly add the ammonia solution to the mixed anhydride solution at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.[3]

-

Quench the reaction with water or a dilute acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound via column chromatography or recrystallization.

Carbodiimide-Mediated Coupling (DCC/NHS)

This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS), to facilitate the formation of the amide bond.

Experimental Protocol:

-

Dissolve lipoic acid in an anhydrous solvent like dichloromethane (DCM) in a flask under an inert atmosphere at room temperature.[3]

-

In a separate container, dissolve dicyclohexylcarbodiimide (DCC) in DCM and add it to the lipoic acid solution. Stir the mixture for 30 minutes.[3]

-

Dissolve N-hydroxysuccinimide (NHS) in a solvent such as acetonitrile and add it to the reaction mixture. Continue stirring for another 30 minutes.[3]

-

Introduce a source of ammonia (e.g., an aqueous or alcoholic solution of ammonia) to the reaction mixture.

-

Allow the reaction to proceed overnight with stirring at room temperature.[3]

-

The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with a dilute acid solution and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield pure this compound.

III. Visualization of Synthesis and Biological Pathways

The following diagrams, generated using Graphviz, illustrate the chemical reaction workflows and the natural biosynthetic pathway of this compound.

Chemical Synthesis Workflows

Caption: Chemical synthesis pathways for this compound.

Natural Biosynthetic Pathway of this compound

In biological systems, this compound is not synthesized as a free molecule but is rather formed by the covalent attachment of lipoic acid to specific lysine residues of enzymes. This process is catalyzed by lipoate-protein ligases.

Caption: Enzymatic formation of protein-bound this compound.

IV. Enzymatic Synthesis of this compound

The natural synthesis of this compound involves the covalent attachment of lipoic acid to a lysine residue on a target protein, a reaction catalyzed by lipoate-protein ligases (LplA). This process proceeds through the formation of a lipoyl-AMP intermediate. While highly specific and efficient in a biological context, the in vitro synthesis of free this compound (as opposed to protein-bound) using these enzymes is not a standard laboratory procedure. Research in this area has primarily focused on understanding the mechanism of protein lipoylation rather than developing methods for the production of the free amide. However, the study of lipoamidases, enzymes that cleave the amide bond to release free lipoic acid, suggests the theoretical possibility of reversing this reaction under specific conditions, though this is not a currently established synthetic methodology.[5]

V. Conclusion

The synthesis of this compound from lipoic acid can be effectively achieved through several chemical methodologies. The choice of method will depend on the specific requirements of the research or development project. Direct amidation offers a high-yield, one-step process, while the mixed carbonic anhydride and carbodiimide coupling methods provide alternative routes that may be suitable for different scales and substrate sensitivities. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for professionals in the field, facilitating the informed selection and implementation of the most appropriate synthetic strategy. Further optimization of these methods may be necessary to achieve desired outcomes in specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the this compound Synthesis by Direct Amidation and via Amidation of Fatty Acid Methyl Esters | Harahap | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]

- 3. US20070083054A1 - Novel amides of lipoic acid - Google Patents [patents.google.com]

- 4. US20070055070A1 - Novel esters of lipoic acid - Google Patents [patents.google.com]

- 5. Frontiers | Mechanism-Driven Metabolic Engineering for Bio-Based Production of Free R-Lipoic Acid in Saccharomyces cerevisiae Mitochondria [frontiersin.org]

The Pivotal Role of Lipoamide as a Cofactor for Dehydrogenase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamide, the amide form of lipoic acid, is an essential cofactor for a critical class of metabolic enzymes known as 2-oxoacid dehydrogenase complexes. These multienzyme complexes are central to cellular energy metabolism, catalyzing the irreversible oxidative decarboxylation of α-keto acids. This guide provides an in-depth technical overview of this compound's structure, function, and mechanism of action as a cofactor, with a focus on its role in the pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (KGDH), and branched-chain α-ketoacid dehydrogenase (BCKDH) complexes. We will delve into the quantitative kinetics of these enzyme systems, detail key experimental protocols for their study, and provide visual representations of the underlying biochemical pathways.

This compound: Structure and Covalent Attachment

This compound is characterized by a five-membered dithiolane ring attached to a pentanoic acid backbone, which is covalently linked to a specific lysine residue on the E2 subunit (dihydrolipoyl transacylase/transsuccinylase) of the dehydrogenase complexes via an amide bond. This flexible linkage creates a "swinging arm" that is approximately 14 Å long, allowing the dithiolane ring to traverse the active sites of the three constituent enzymes of the complex (E1, E2, and E3).

The Catalytic Cycle of 2-Oxoacid Dehydrogenase Complexes

The catalytic function of these multienzyme complexes can be broken down into a series of coordinated reactions involving this compound and other cofactors such as thiamine pyrophosphate (TPP), coenzyme A (CoA), flavin adenine dinucleotide (FAD), and nicotinamide adenine dinucleotide (NAD+).

-

Decarboxylation (E1): The E1 component (e.g., pyruvate dehydrogenase) utilizes TPP to decarboxylate the α-ketoacid substrate (e.g., pyruvate). The resulting hydroxyalkyl-TPP intermediate is then oxidized.

-

Acyl Transfer (E1 to E2): The acetyl group is transferred from TPP to the oxidized dithiolane ring of the this compound "swinging arm" on the E2 subunit. This reaction reduces the disulfide bond of this compound to two sulfhydryl groups (dihydrothis compound) and forms a thioester linkage with the acetyl group.

-

Transacetylation (E2): The E2 component catalyzes the transfer of the acyl group from the dihydrothis compound to coenzyme A, forming acetyl-CoA and leaving the this compound in its reduced dihydrothis compound form.

-

Regeneration of this compound (E3): The E3 component, dihydrothis compound dehydrogenase, a flavoprotein, reoxidizes the dihydrothis compound back to its disulfide form (this compound). The reducing equivalents are transferred first to a FAD cofactor within E3 and then to NAD+, generating NADH.

This intricate cycle ensures the efficient channeling of substrates and intermediates between the active sites of the complex, minimizing side reactions and maximizing catalytic efficiency.

Data Presentation: Kinetic Parameters of this compound-Dependent Dehydrogenase Complexes

The following tables summarize key kinetic parameters for the pyruvate dehydrogenase complex, α-ketoglutarate dehydrogenase complex, and dihydrothis compound dehydrogenase from various sources. These values provide a quantitative basis for understanding the affinity and catalytic efficiency of these enzymes for their substrates.

| Enzyme Complex | Organism | Substrate | Km (µM) | Ki (µM) | Reference |

| Pyruvate Dehydrogenase Complex | Escherichia coli | Pyruvate | 260 | - | [1] |

| Pyruvate Dehydrogenase Complex | Ehrlich Ascites Tumor Cells | Pyruvate | 46 | - | [2][3] |

| NAD+ | 110 | - | [2] | ||

| CoA | 36 | - | [2] | ||

| NADH (vs NAD+) | - | 22 | [2] | ||

| Acetyl-CoA (vs CoA) | - | 58 | [2] | ||

| α-Ketoglutarate Dehydrogenase Complex | Bovine Adrenals | α-Ketoglutarate | 190 | - | [4] |

| CoA | 12 | - | [4] | ||

| NAD+ | 25 | - | [4] | ||

| α-Ketoglutarate Dehydrogenase Complex | Ehrlich Ascites Tumor Cells | α-Ketoglutarate | 1250 | - | [2] |

| NAD+ | 67 | - | [2] | ||

| CoA | 50 | - | [2] | ||

| Dihydrothis compound Dehydrogenase | Escherichia coli | NADH | - | 1340 (native) | [5][6] |

| NADH | - | ~20100 (E354K mutant) | [5][6] | ||

| Dihydrothis compound Dehydrogenase | Porcine Heart | NADH | 10 | - | [7] |

| NO | 0.5 | - | [7] |

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and logical relationships central to this compound's function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-dependent dehydrogenase enzymes.

Protocol 1: Dihydrothis compound Dehydrogenase (E3) Activity Assay

This spectrophotometric assay measures the activity of dihydrothis compound dehydrogenase by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

EDTA (10 mM solution)

-

NAD+ (100 mM solution)

-

Dihydrothis compound (10 mM solution, freshly prepared)

-

Enzyme sample (purified E3 or cell lysate)

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

880 µL of 100 mM potassium phosphate buffer, pH 7.5

-

10 µL of 10 mM EDTA

-

100 µL of 100 mM NAD+

-

-

Add an appropriate amount of the enzyme sample to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm for 1-2 minutes.

-

Initiate the reaction by adding 10 µL of 10 mM dihydrothis compound to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes. The rate of increase is proportional to the enzyme activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.

Protocol 2: In Vitro Lipoylation Assay

This protocol describes a method to assess the ability of a lipoyl ligase to attach lipoic acid to its target protein (e.g., the E2 subunit).

Materials:

-

Purified apo-E2 protein (unlipoylated)

-

Purified lipoyl ligase (e.g., LplA)

-

Lipoic acid

-

ATP

-

MgCl2

-

Tris-HCl buffer (50 mM, pH 7.5)

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Anti-lipoic acid antibody

Procedure:

-

Set up the lipoylation reaction in a microcentrifuge tube:

-

5 µg of apo-E2 protein

-

1 µg of lipoyl ligase

-

100 µM lipoic acid

-

5 mM ATP

-

10 mM MgCl2

-

50 mM Tris-HCl, pH 7.5, to a final volume of 50 µL

-

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for lipoic acid.

-

Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the presence of lipoylated E2 protein using a chemiluminescent substrate. The intensity of the band corresponds to the extent of lipoylation.

Protocol 3: Determination of Protein Concentration using Bradford Assay

This is a common method for quantifying the total protein concentration in a sample, which is essential for normalizing enzyme activity measurements.

Materials:

-

Bradford reagent (Coomassie Brilliant Blue G-250 dye in phosphoric acid and methanol)

-

Bovine Serum Albumin (BSA) standard solutions (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL)

-

Spectrophotometer capable of reading at 595 nm

-

Cuvettes or 96-well plate

-

Protein sample

Procedure:

-

Prepare a series of BSA standards of known concentrations.

-

In separate cuvettes or wells of a 96-well plate, add a small volume (e.g., 10 µL) of each standard and the unknown protein sample.

-

Add a larger volume (e.g., 200 µL) of Bradford reagent to each cuvette/well and mix well.

-

Incubate at room temperature for at least 5 minutes.

-

Measure the absorbance at 595 nm.

-

Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.

-

Determine the concentration of the unknown protein sample by interpolating its absorbance value on the standard curve.

Conclusion

This compound's role as a swinging arm and acyl group carrier is fundamental to the function of 2-oxoacid dehydrogenase complexes, placing it at the heart of central metabolism. The intricate catalytic cycle and the tight regulation of these enzyme complexes highlight the importance of this unique cofactor. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further understand and target these critical metabolic pathways. Future research in this area may focus on the development of specific inhibitors of these complexes for therapeutic applications in diseases such as cancer and metabolic disorders.

References

- 1. Pyruvate Production by Escherichia coli by Use of Pyruvate Dehydrogenase Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyruvate dehydrogenase complex of ascites tumour. Activation by AMP and other properties of potential significance in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrothis compound Dehydrogenase Mutation Alters the NADH Sensitivity of Pyruvate Dehydrogenase Complex of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dihydrothis compound dehydrogenase from porcine heart catalyzes NADH-dependent scavenging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipoamide: A Linchpin of Cellular Metabolism and the TCA Cycle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamide, the amide form of lipoic acid, is an essential cofactor deeply embedded in the heart of cellular energy metabolism. Covalently bound to the E2 subunits of crucial mitochondrial multi-enzyme complexes, this compound plays an indispensable role in the oxidative decarboxylation of α-keto acids. This guide provides a comprehensive technical overview of this compound's function within the tricarboxylic acid (TCA) cycle and its broader implications in cellular metabolism. It details the mechanisms of the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (KGDHC), and the branched-chain α-ketoacid dehydrogenase complex (BCKDC), presenting key kinetic data for these enzymes. Furthermore, this document outlines detailed experimental protocols for the assessment of their activity, explores the signaling pathways influenced by this compound, and discusses its emerging role in various pathologies, including neurodegenerative diseases and cancer, highlighting its potential as a therapeutic target.

The Central Role of this compound in Cellular Metabolism

This compound is the functional form of lipoic acid, where the carboxyl group of lipoic acid is attached via an amide linkage to the ε-amino group of a lysine residue within the E2 component of α-ketoacid dehydrogenase complexes. This covalent attachment creates a long, flexible arm that can swing between the active sites of the three constituent enzymes of these complexes (E1, E2, and E3).

The primary function of the this compound cofactor is to act as a carrier of both acyl groups and reducing equivalents generated during the oxidative decarboxylation of α-keto acids. The dithiolane ring of this compound can be reversibly opened and closed, allowing it to participate in a series of oxidation, reduction, and acylation reactions.

The three major this compound-dependent multi-enzyme complexes in mammalian mitochondria are:

-

Pyruvate Dehydrogenase Complex (PDC): Links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA.

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory point within the TCA cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Catalyzes the irreversible catabolic step of the branched-chain amino acids leucine, isoleucine, and valine.

The general reaction mechanism for these complexes is a coordinated sequence of events:

-

Decarboxylation: The E1 component, a thiamine pyrophosphate (TPP)-dependent decarboxylase, decarboxylates the α-ketoacid substrate.

-

Oxidative Acyltransfer: The resulting hydroxyacyl-TPP intermediate is oxidized, and the acyl group is transferred to the oxidized this compound on the E2 component, forming an acylated dihydrothis compound.

-

Acyl Group Transfer to CoA: The E2 component, a dihydrolipoyl transacylase, transfers the acyl group to Coenzyme A (CoA), forming acyl-CoA and leaving the this compound in its reduced dihydrothis compound form.

-

Re-oxidation of Dihydrothis compound: The E3 component, a dihydrothis compound dehydrogenase containing a flavin adenine dinucleotide (FAD) prosthetic group, re-oxidizes the dihydrothis compound to its disulfide form, transferring the reducing equivalents to NAD+ to form NADH.

Quantitative Data on this compound-Dependent Enzymes

The kinetic parameters of PDC, KGDHC, and BCKDC can vary depending on the tissue source, species, and regulatory state of the enzyme. The following tables summarize representative kinetic data for these complexes.

Table 1: Kinetic Parameters of the Pyruvate Dehydrogenase Complex (PDC)

| Substrate/Cofactor | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg) | Specific Activity (U/mg) | Reference |

| Pyruvate | Pig Heart | 15 | - | - | [1] |

| Coenzyme A | Pig Heart | 21 | - | - | [1] |

| NAD+ | Pig Heart | 79 | - | - | [1] |

| Pyruvate | Bovine Heart | - | - | 3.8 |

Table 2: Kinetic Parameters of the α-Ketoglutarate Dehydrogenase Complex (KGDHC)

| Substrate/Cofactor | Organism/Tissue | Km (mM) | Vmax (units/mg) | Specific Activity (U/mg) | Reference |

| α-Ketoglutarate | Pig Heart | 0.220 | - | - | [1] |

| Coenzyme A | Pig Heart | 0.025 | - | - | [1] |

| NAD+ | Pig Heart | 0.050 | - | - | [1] |

| α-Ketoglutarate | Porcine Heart | - | - | 0.1-1.0 | [2] |

| α-Ketoglutarate | Pigeon Breast Muscle | - | - | Varies with enzyme concentration | [3] |

Table 3: Kinetic Parameters of the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC)

| Substrate/Cofactor | Organism/Tissue | Km (µM) | Vmax | Specific Activity (mU/mg) | Reference |

| α-Ketoisovalerate | Bovine Kidney | - | - | 3000-7000 | |

| α-Ketoisocaproate | Rat Liver | - | - | Active form: 9.27 ± 1.10 | [4] |

| α-Keto-β-methylvalerate | Rat Liver | - | - | Total activity: 16.10 ± 1.22 | [4] |

Experimental Protocols

Accurate measurement of the activity of this compound-dependent enzyme complexes is crucial for research and diagnostic purposes. Below are detailed methodologies for spectrophotometric assays of PDC and KGDHC activity.

Spectrophotometric Assay for Pyruvate Dehydrogenase Complex (PDC) Activity

This protocol is adapted from methods that measure the production of NADH, which absorbs light at 340 nm.[5]

Materials:

-

Tissue homogenate or isolated mitochondria

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM MgCl₂, 0.1 mM EDTA, 0.2 mM thiamine pyrophosphate (TPP), 2.5 mM NAD⁺, 0.1 mM Coenzyme A (CoA)

-

Substrate: 5 mM Pyruvate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Cuvettes

Procedure:

-

Sample Preparation: Homogenize fresh or frozen tissue in a suitable buffer on ice. Centrifuge the homogenate to pellet cellular debris and use the supernatant for the assay. For isolated mitochondria, they can be used directly after appropriate dilution.

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the assay buffer components.

-

Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm for 2-3 minutes to ensure stability.

-

Initiation of Reaction: Add pyruvate to the cuvette to start the reaction. Mix gently by inverting the cuvette.

-

Kinetic Measurement: Immediately start recording the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

-

Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The specific activity is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹) and normalized to the protein concentration of the sample.

Spectrophotometric Assay for α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity

This protocol measures the KGDHC-catalyzed reduction of NAD⁺ to NADH.[6]

Materials:

-

Tissue homogenate or isolated mitochondria

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM MgCl₂, 0.2 mM TPP, 2.5 mM NAD⁺, 0.1 mM CoA, 1 mM dithiothreitol (DTT)

-

Substrate: 10 mM α-Ketoglutarate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Cuvettes

Procedure:

-

Sample Preparation: Prepare the biological sample as described for the PDC assay.

-

Reaction Mixture Preparation: In a cuvette, combine the assay buffer components.

-

Baseline Measurement: Equilibrate the reaction mixture in the spectrophotometer at 30°C and record the baseline absorbance at 340 nm.

-

Initiation of Reaction: Add α-ketoglutarate to the cuvette to initiate the reaction.

-

Kinetic Measurement: Monitor the increase in absorbance at 340 nm for a set period.

-

Calculation of Activity: Calculate the specific activity based on the rate of NADH formation and the protein concentration.

Signaling Pathways and Logical Relationships

This compound and its associated metabolic pathways are integrated with cellular signaling networks. A notable example is the stimulation of mitochondrial biogenesis by this compound through the endothelial nitric oxide synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway.[1]

The diagram above illustrates how this compound can stimulate the expression of eNOS, leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which ultimately leads to the activation of transcriptional co-activator PGC-1α. PGC-1α is a master regulator of mitochondrial biogenesis, promoting the expression of nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), which are essential for mitochondrial DNA replication and the synthesis of mitochondrial proteins.

The following diagram depicts a generalized workflow for a spectrophotometric enzyme activity assay.

This compound in Disease and Drug Development

The critical role of this compound-dependent enzymes in central metabolism makes them vulnerable points in various pathological conditions and attractive targets for drug development.

Neurodegenerative Diseases

Dysfunction of PDC and KGDHC has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD).

-

Alzheimer's Disease: Reduced activity of KGDHC has been observed in the brains of AD patients.[7] This impairment in TCA cycle function can lead to decreased ATP production, increased oxidative stress, and ultimately neuronal cell death. Oxidative stress can lead to the modification of lipoic acid by reactive species like 4-hydroxy-2-nonenal (HNE), further compromising the function of this compound-dependent enzymes.[7]

-

Parkinson's Disease: Mitochondrial dysfunction is a hallmark of PD. Alpha-lipoamide has been shown to have neuroprotective effects in animal models of PD by restoring the balance of mitochondrial fission and fusion and improving the number of dopaminergic neurons.[8]

Cancer

Cancer cells exhibit altered metabolism, often relying on aerobic glycolysis (the Warburg effect). However, many cancer cells still depend on mitochondrial metabolism for the generation of biosynthetic precursors and ATP. This makes this compound-dependent enzymes potential targets for anticancer therapies.

Lipoate analogs, such as CPI-613 (devimistat), have been developed to target the this compound-dependent enzymes PDC and KGDHC.[9] These compounds are thought to mimic lipoate and interfere with the normal catalytic cycle of these enzymes, leading to a disruption of tumor cell metabolism and inducing cell death.

Conclusion

This compound is a vital cofactor that sits at the crossroads of major metabolic pathways. Its role in the catalytic mechanisms of PDC, KGDHC, and BCKDC is fundamental to cellular energy production and biosynthetic processes. The quantitative data and experimental protocols provided in this guide offer valuable resources for researchers studying these critical enzyme complexes. Furthermore, the emerging understanding of the involvement of this compound-dependent pathways in signaling and disease pathogenesis opens up new avenues for therapeutic intervention. The development of drugs targeting this compound metabolism represents a promising strategy for the treatment of diseases with metabolic dysregulation at their core, such as cancer and neurodegenerative disorders. Further research into the intricate regulation and diverse functions of this compound is poised to uncover even more of its profound impact on cellular physiology and pathology.

References

- 1. A kinetic study of the alpha-keto acid dehydrogenase complexes from pig heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyruvate dehydrogenase complex from bovine kidney and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of rat-liver branched-chain alpha-keto acid dehydrogenase activity by chronic metabolic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme assay - Wikipedia [en.wikipedia.org]

- 5. Mitochondrial α-Ketoglutarate Dehydrogenase Complex Generates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. scribd.com [scribd.com]

- 8. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

A Technical Deep Dive: Comparative Antioxidant Properties of Lipoamide and α-Lipoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the antioxidant properties of lipoamide (LM) and its parent compound, α-lipoic acid (LA). While both molecules are recognized for their antioxidant capabilities, emerging evidence suggests distinct mechanisms and potencies. This document delves into their comparative efficacy in free radical scavenging, metal chelation, and the regeneration of other endogenous antioxidants. Furthermore, it explores their differential effects on cellular signaling pathways, particularly in the context of mitochondrial biogenesis and the induction of phase II antioxidant enzymes. Detailed experimental protocols for key antioxidant assays are provided, alongside quantitative data and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Introduction

α-Lipoic acid (LA) is a naturally occurring dithiol compound that plays a crucial role as a cofactor in mitochondrial dehydrogenase complexes. Both LA and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants. This compound (LM), the amide derivative of lipoic acid, has demonstrated unique and, in some cases, more potent biological activities compared to LA. Understanding the nuanced differences in their antioxidant profiles is critical for the targeted development of therapeutic agents against oxidative stress-mediated pathologies.

Comparative Antioxidant Mechanisms

The antioxidant effects of this compound and lipoic acid are multifaceted, encompassing direct free radical scavenging, transition metal chelation, and the regeneration of other vital antioxidants. Their reduced forms, dihydrothis compound (DHLA) and dihydrolipoic acid (DHLA), are particularly potent in these roles.

Free Radical Scavenging

Both lipoic acid and its reduced form, dihydrolipoic acid (DHLA), are capable of scavenging a variety of reactive oxygen species (ROS).[1] Similarly, this compound and its reduced counterpart, dihydrothis compound, exhibit free radical scavenging properties. Studies have shown that the reduced forms (dithiol) are more potent radical scavengers than their oxidized (disulfide) counterparts.[2] For instance, DHLA is more effective at scavenging peroxynitrite, galvinoxyl radical, ABTS cation radical, and DPPH radical than LA.[2]

Metal Chelation

Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Both lipoic acid and this compound, particularly in their reduced forms, can chelate these metal ions, thereby preventing oxidative damage.[3] Lipoic acid has been shown to form a lipophilic complex with Cu2+.[4] The vicinal thiols in the reduced forms of these compounds are thought to be responsible for their metal-chelating properties.[3] this compound has been suggested to be more effective in this regard, potentially due to its differing capacity to enter cells and concentrate within acidic lysosomal compartments where iron can accumulate.[3]

Regeneration of Other Antioxidants

A key aspect of the antioxidant network is the regeneration of other antioxidants. Dihydrolipoic acid is known to regenerate vitamin C, vitamin E, and glutathione, thus amplifying the overall antioxidant capacity of the cell.[1] This recycling activity underscores the importance of the LA/DHLA redox couple in maintaining cellular redox homeostasis.

Quantitative Comparison of Antioxidant Activity

While direct IC50 value comparisons from a single study are limited in the reviewed literature, the relative potency of this compound and lipoic acid can be inferred from studies on their biological effects.

| Parameter | This compound (LM) | α-Lipoic Acid (LA) | Cell Type/Model | Reference |

| Mitochondrial Biogenesis Stimulation | Effective at 1 and 10 µmol·L⁻¹ | Most effective at 100 µmol·L⁻¹ | 3T3-L1 adipocytes | [5][6] |

| Induction of Phase II Antioxidant Enzymes (e.g., NQO-1, GST) | More effective than LA | Less effective than LM | ARPE-19 cells | |

| Protection against Oxidant-Induced Apoptosis | Significantly more effective than LA | Less effective than LM | J774 cells | [3] |

Table 1: Comparative Bioactivity of this compound and α-Lipoic Acid.

Impact on Cellular Signaling Pathways

This compound and lipoic acid exert their antioxidant effects not only through direct chemical interactions but also by modulating key cellular signaling pathways.

This compound and the eNOS-cGMP-PKG Pathway

This compound has been shown to stimulate mitochondrial biogenesis through the activation of the endothelial nitric oxide synthase (eNOS)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway.[5][6] This pathway is crucial for cellular energy metabolism and protection against oxidative stress.

Lipoic Acid and the Nrf2 Signaling Pathway

α-Lipoic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, often referred to as phase II antioxidant enzymes. This compound has also been shown to be a potent inducer of Nrf2 and its downstream targets.[9]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10][11]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compounds (this compound, lipoic acid)

-

Positive control (e.g., ascorbic acid)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

-

Sample preparation: Dissolve the test compounds and positive control in a suitable solvent to prepare a series of concentrations.

-

Reaction: Add a specific volume of the sample solution to an equal volume of the DPPH solution in a microplate well or cuvette. A blank containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[12][13]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compounds (this compound, lipoic acid)

-

Positive control (e.g., Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare a series of concentrations of the test compounds and positive control.

-

Reaction: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferrous Ion (Fe2+) Chelating Activity Assay

This method assesses the ability of a compound to chelate ferrous ions, preventing them from participating in the Fenton reaction. The assay is based on the competition between the test compound and ferrozine for the binding of Fe2+.[14][15]

Materials:

-

Ferrous chloride (FeCl2)

-

Ferrozine

-

Test compounds (this compound, lipoic acid)

-

Positive control (e.g., EDTA)

-

Spectrophotometer

Procedure:

-

Reaction mixture: Mix the test compound solution with a solution of FeCl2.

-

Initiation: Add ferrozine solution to the mixture to initiate the reaction. Ferrozine forms a stable magenta-colored complex with Fe2+.

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Measurement: Measure the absorbance of the ferrozine-Fe2+ complex at 562 nm.

-

Calculation: The percentage of metal chelating activity is calculated as: % Chelating activity = [(Abs_control - Abs_sample) / Abs_control] x 100 A lower absorbance indicates a higher metal chelating activity of the sample.

Experimental Workflow Visualization

Workflow for Assessing Mitochondrial Biogenesis

The assessment of mitochondrial biogenesis is a multi-step process involving the analysis of mitochondrial mass, DNA content, and the expression of key regulatory proteins.[16][17]

References

- 1. marinebiology.pt [marinebiology.pt]

- 2. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-lipoic acid and alpha-lipoamide prevent oxidant-induced lysosomal rupture and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A positively charged alpha-lipoic acid analogue with increased cellular uptake and more potent immunomodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound or lipoic acid stimulates mitochondrial biogenesis in 3T3-L1 adipocytes via the endothelial NO synthase-cGMP-protein kinase G signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound or lipoic acid stimulates mitochondrial biogenesis in 3T3-L1 adipocytes via the endothelial NO synthase-cGMP-protein kinase G signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-lipoic acid upregulates the PPARγ/NRF2/GPX4 signal pathway to inhibit ferroptosis in the pathogenesis of unexplained recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Ameliorates Oxidative Stress via Induction of Nrf2/ARE Signaling Pathway in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. mdpi.com [mdpi.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. researchgate.net [researchgate.net]

- 14. academicjournals.org [academicjournals.org]

- 15. mdpi.com [mdpi.com]

- 16. Assessing mitochondria biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Lipoamide's Role in Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction is a key pathological feature in a range of metabolic and age-related diseases. Consequently, therapeutic strategies aimed at enhancing mitochondrial biogenesis—the process of generating new mitochondria—are of significant interest. Lipoamide, the amide form of lipoic acid, has emerged as a potent stimulator of mitochondrial biogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound impacts mitochondrial biogenesis, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying signaling pathways. Evidence suggests that this compound operates through distinct signaling cascades, primarily the eNOS-cGMP-PKG pathway, to upregulate key regulators of mitochondrial biogenesis, including PGC-1α, NRF1, and TFAM. Notably, this compound exhibits significantly greater potency than its acidic counterpart, lipoic acid, in stimulating these processes.

Introduction: this compound and Mitochondrial Function

Lipoic acid (LA) and its reduced form, dihydrolipoic acid, are well-established as potent antioxidants that protect against oxidative stress, a major contributor to mitochondrial damage and age-related diseases.[1] this compound (LM), a neutral amide derivative of lipoic acid, not only shares these antioxidant properties but also demonstrates a superior capacity to stimulate mitochondrial biogenesis.[2][3][4] This enhancement of mitochondrial content and function positions this compound as a promising therapeutic agent for conditions associated with mitochondrial decline, such as diabetes, obesity, and neurodegenerative disorders.[1][3][5]

The Molecular Machinery: this compound-Induced Signaling Pathways

This compound's pro-mitochondrial biogenesis effects are primarily mediated through the activation of a sophisticated signaling network that converges on the master regulator of mitochondrial biogenesis, Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α).

The eNOS-cGMP-PKG Signaling Cascade

A pivotal pathway initiated by this compound involves the endothelial Nitric Oxide Synthase (eNOS). This compound treatment stimulates the expression of eNOS, leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP). Subsequently, cGMP activates Protein Kinase G (PKG), which ultimately leads to the upregulation of PGC-1α and its downstream targets.[2][3]

The critical role of this pathway has been demonstrated through inhibition experiments. The effects of this compound on mitochondrial biogenesis are significantly attenuated by inhibitors of eNOS (L-NAME), sGC (ODQ), and PKG (KT5823), confirming the pathway's necessity for this compound's mechanism of action.[2][3]

PGC-1α and Downstream Transcription Factors

PGC-1α acts as a coactivator for several transcription factors that are essential for the expression of nuclear and mitochondrial genes encoding mitochondrial proteins.[4] this compound treatment leads to a significant increase in the protein expression of PGC-1α.[2] This, in turn, activates downstream transcription factors:

-

Nuclear Respiratory Factor 1 (NRF1) and Nuclear Respiratory Factor 2 (NRF2) : These factors regulate the expression of nuclear-encoded mitochondrial proteins, including components of the electron transport chain (ETC) and factors involved in mitochondrial DNA (mtDNA) replication and transcription.[4]

-

Mitochondrial Transcription Factor A (TFAM) : Activated by NRF2, TFAM is crucial for the replication and transcription of mtDNA.[2][4]

The coordinated activation of PGC-1α, NRF1, and TFAM orchestrates the comprehensive program of mitochondrial expansion.

Quantitative Effects of this compound on Mitochondrial Biogenesis

Studies in 3T3-L1 adipocytes and ARPE-19 retinal pigment epithelial cells have provided quantitative data on the effects of this compound on various markers of mitochondrial biogenesis. This compound consistently demonstrates a higher potency than lipoic acid.[2][3]

| Parameter | Cell Line | This compound Concentration | Lipoic Acid Concentration | Outcome | Reference |

| PGC-1α Protein Expression | 3T3-L1 adipocytes | 10 µmol·L⁻¹ (maximum effect) | 100 µmol·L⁻¹ | Significant increase | [2] |

| mtDNA Copy Number | 3T3-L1 adipocytes | 1 and 10 µmol·L⁻¹ | 100 µmol·L⁻¹ | Significant increase | [2] |

| Mitochondrial Mass | 3T3-L1 adipocytes | 1 and 10 µmol·L⁻¹ | 100 µmol·L⁻¹ | Increased | [2][3] |

| Mitochondrial Complex I, II, III Protein Expression | 3T3-L1 adipocytes | 10 µmol·L⁻¹ | No effect at 10 µmol·L⁻¹ | Increased | [2] |

| Oxygen Consumption | 3T3-L1 adipocytes | 10 µmol·L⁻¹ | No effect at 10 µmol·L⁻¹ | Increased | [2] |

| NRF1 mRNA Abundance | 3T3-L1 adipocytes | 1 and 10 µmol·L⁻¹ | 100 µmol·L⁻¹ | Significant increase | [2] |

| TFAM mRNA Abundance | 3T3-L1 adipocytes | 1 and 10 µmol·L⁻¹ | 100 µmol·L⁻¹ | Significant increase | [2] |

| PPAR-γ, PPAR-α, CPT-1α mRNA | 3T3-L1 adipocytes | 10 µmol·L⁻¹ | No effect at 10 µmol·L⁻¹ | Increased | [2][3] |

| PPARGC1a Protein Expression | ARPE-19 cells | 40 and 80 µmol/L | Less potent than LM | Significant increase | [4] |

| NRF1 mRNA Expression | ARPE-19 cells | 40 µmol/L | Less potent than LM | 74% increase | [4] |

| NRF2 α-subunit mRNA Expression | ARPE-19 cells | 20 µmol/L | Less potent than LM | 3.2-fold increase | [4] |

Experimental Protocols for Assessing this compound's Impact

The following are detailed methodologies for key experiments cited in the literature to evaluate the effect of this compound on mitochondrial biogenesis.

Cell Culture and Treatment

-

Cell Lines: Differentiated 3T3-L1 adipocytes or ARPE-19 cells are commonly used.

-

Treatment: Cells are treated with varying concentrations of this compound or lipoic acid (e.g., 0.1–100 µmol·L⁻¹) for a specified duration (e.g., 24-48 hours).[2][4]

Measurement of Mitochondrial DNA (mtDNA) Content

This protocol quantifies the relative amount of mtDNA compared to nuclear DNA.

-

DNA Isolation: Total DNA is isolated from synchronized cells using a commercial DNA extraction kit.

-

Real-Time PCR (qPCR):

-

qPCR is performed using primers specific for a region of the mitochondrial genome (e.g., the D-loop) and a nuclear gene (e.g., 18S rRNA) for normalization.[2]

-

The relative mtDNA content is calculated using the comparative Ct (ΔΔCt) method.

-

Western Blotting for Protein Expression

This technique is used to measure the protein levels of key markers of mitochondrial biogenesis.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PGC-1α, subunits of mitochondrial ETC complexes, β-actin for loading control).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) system, and band intensities are quantified using densitometry software.[2][4]

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This protocol measures the mRNA levels of transcription factors involved in mitochondrial biogenesis.

-

RNA Isolation: Total RNA is isolated from treated cells using a suitable RNA extraction kit.

-

Reverse Transcription: cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.

-

qPCR: qPCR is performed using gene-specific primers for NRF1, TFAM, and a housekeeping gene (e.g., 18S rRNA) for normalization.

-

Data Analysis: Relative mRNA abundance is calculated using the ΔΔCt method.[2][4]

Measurement of Mitochondrial Mass

Mitochondrial mass can be assessed using fluorescent dyes that accumulate in mitochondria regardless of their membrane potential.

-

Staining: Live cells are incubated with a mitochondrial-specific fluorescent dye such as MitoTracker Green FM.

-

Analysis: The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. An increase in fluorescence intensity indicates an increase in mitochondrial mass.[6][7]

Additional Mechanisms and Considerations

AMPK and SIRT1 Activation

While the eNOS pathway is a primary driver, other signaling molecules may also be involved in the broader effects of lipoic acid and its derivatives on mitochondrial health.

-

AMP-activated protein kinase (AMPK): A key energy sensor in the cell, AMPK activation is known to promote mitochondrial biogenesis, often through PGC-1α.[8][9][10][11][12]

-

Sirtuin 1 (SIRT1): This NAD+-dependent deacetylase can activate PGC-1α by deacetylating it, thereby promoting mitochondrial biogenesis.[13][14][15][16] Lipoic acid has been shown to stimulate SIRT1.[13]

The interplay between these pathways and the eNOS-cGMP-PKG cascade in response to this compound warrants further investigation.

Conclusion and Future Directions

This compound has demonstrated significant potential as a potent inducer of mitochondrial biogenesis, acting through the eNOS-cGMP-PKG signaling pathway to activate the PGC-1α/NRF/TFAM axis. Its superior efficacy compared to lipoic acid makes it an attractive candidate for further investigation in the context of metabolic and age-related diseases characterized by mitochondrial dysfunction.

Future research should focus on:

-

Elucidating the precise upstream mechanisms by which this compound activates eNOS.

-

Investigating the potential interplay between the eNOS pathway and other key metabolic regulators like AMPK and SIRT1 in response to this compound.

-

Conducting in vivo studies to validate the therapeutic efficacy of this compound in animal models of diseases associated with mitochondrial dysfunction.

-

Exploring the potential of this compound in combination with other mitochondrial-enhancing compounds.

A deeper understanding of this compound's multifaceted role in mitochondrial biology will be crucial for the development of novel therapeutic strategies targeting mitochondrial health.

References

- 1. How Lipoic Acid Preserves Mitochondrial Function - Life Extension [lifeextension.com]

- 2. This compound or lipoic acid stimulates mitochondrial biogenesis in 3T3-L1 adipocytes via the endothelial NO synthase-cGMP-protein kinase G signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound or lipoic acid stimulates mitochondrial biogenesis in 3T3-L1 adipocytes via the endothelial NO synthase-cGMP-protein kinase G signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Acts as an Indirect Antioxidant by Simultaneously Stimulating Mitochondrial Biogenesis and Phase II Antioxidant Enzyme Systems in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of this compound and enhanced mitochondrial biogenesis for treatment of insulin resistance - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

- 8. nutrifitt.com [nutrifitt.com]

- 9. Research Portal [scholarship.miami.edu]

- 10. The role of AMP-activated protein kinase in mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipoic acid improves mitochondrial function in nonalcoholic steatosis through the stimulation of sirtuin 1 and sirtuin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SIRT1 promotes lipid metabolism and mitochondrial biogenesis in adipocytes and coordinates adipogenesis by targeting key enzymatic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 16. SIRT1 promotes lipid metabolism and mitochondrial biogenesis in adipocytes and coordinates adipogenesis by targeting key enzymatic pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Lipoamide Swinging Arm: A Technical Guide to its Central Role in the Pyruvate Dehydrogenase Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pyruvate Dehydrogenase Complex (PDC) serves as a critical nexus in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. At the heart of this intricate molecular machine lies lipoamide, a unique cofactor covalently bound to the dihydrothis compound acetyltransferase (E2) subunit. This technical guide provides an in-depth exploration of this compound's multifaceted involvement in the PDC's catalytic mechanism. We will delve into the structural basis of its function as a "swinging arm," present quantitative kinetic and stoichiometric data, detail key experimental protocols for its study, and visualize the complex's reaction mechanism and regulatory pathways. This document is intended to be a comprehensive resource for researchers actively engaged in studies of the PDC, as well as for professionals in drug development targeting metabolic pathways.

Introduction: The Pyruvate Dehydrogenase Complex

The PDC is a large, multienzyme complex responsible for the oxidative decarboxylation of pyruvate to acetyl-CoA, a key substrate for the TCA cycle and fatty acid synthesis.[1][2] This reaction is a pivotal control point in central carbon metabolism. The complex is composed of multiple copies of three core enzymes: pyruvate dehydrogenase (E1), dihydrothis compound acetyltransferase (E2), and dihydrothis compound dehydrogenase (E3).[2][3]

-

E1 (Pyruvate Dehydrogenase): Catalyzes the decarboxylation of pyruvate.

-

E2 (Dihydrothis compound Acetyltransferase): Catalyzes the transfer of the acetyl group to coenzyme A and forms the structural core of the complex.[3]

-

E3 (Dihydrothis compound Dehydrogenase): Regenerates the oxidized form of this compound.

The efficient transfer of intermediates between the active sites of these enzymes is orchestrated by the this compound cofactor.

This compound: Structure and Function

This compound is the amide of lipoic acid, a sulfur-containing fatty acid.[4] It is covalently attached to a specific lysine residue on the lipoyl domain(s) of the E2 subunit via an amide bond, forming a long, flexible "swinging arm".[5][6] This flexible arm allows the dithiolane ring of this compound to visit the spatially distinct active sites of the E1, E2, and E3 enzymes, a mechanism crucial for substrate channeling and the overall catalytic efficiency of the complex.[7][8]

The dithiolane ring of this compound can exist in both an oxidized (disulfide) and a reduced (dithiol) state, enabling it to participate in both acyl group transfer and redox reactions.[5]

The Catalytic Cycle: this compound in Action

The catalytic cycle of the PDC is a five-step process that highlights the dynamic role of the this compound swinging arm.

-

Decarboxylation of Pyruvate (E1): Pyruvate binds to the thiamine pyrophosphate (TPP) cofactor at the active site of E1 and undergoes decarboxylation, forming a hydroxyethyl-TPP intermediate.[3]

-

Reductive Acetylation of this compound (E1-E2 interface): The hydroxyethyl group is transferred from TPP to the oxidized disulfide of the this compound swinging arm on E2. This is a redox reaction where the hydroxyethyl group is oxidized to an acetyl group, and the this compound disulfide is reduced to a dithiol, forming an acetyl-thioester linkage.[5][9]

-

Acetyl Group Transfer to CoA (E2): The acetylated this compound arm swings to the active site of E2, where the acetyl group is transferred to coenzyme A (CoA) to form acetyl-CoA, the final product of the reaction. The this compound is left in its fully reduced (dihydrothis compound) form.[1][3]

-

Re-oxidation of Dihydrothis compound (E3): The reduced dihydrothis compound arm then moves to the active site of E3. Here, the dihydrothis compound is re-oxidized back to its disulfide form by transferring electrons to a flavin adenine dinucleotide (FAD) prosthetic group on E3, forming FADH2.[10][11]

-

Regeneration of FAD (E3): The FADH2 on E3 is re-oxidized to FAD by transferring electrons to NAD+, producing NADH.[10][11]

This intricate cycle allows for the efficient conversion of pyruvate to acetyl-CoA while capturing the released electrons in the form of NADH.

Quantitative Data

Stoichiometry of the Pyruvate Dehydrogenase Complex

The subunit composition of the PDC varies between organisms.[1][2][3][12]

| Organism/Class | E1 Subunits | E2 Subunits | E3 Subunits | E3BP (Protein X) | Core Geometry |

| Gram-negative Bacteria (e.g., E. coli) | 24 (homodimers) | 24 (trimers form a cube) | 12 (homodimers) | 0 | Cubic |

| Gram-positive Bacteria & Eukaryotes | 30 (heterotetramers, α2β2) | 60 (pentamers form a dodecahedron) | 12 (homodimers) | 12 | Icosahedral |

Table 1: Subunit Stoichiometry of the Pyruvate Dehydrogenase Complex.

Kinetic Parameters of the Pyruvate Dehydrogenase Complex

The following table summarizes key kinetic parameters for the PDC from various sources. It is important to note that these values can vary depending on the experimental conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme.

| Enzyme/Substrate | Organism | Km (μM) | Ki (μM) | Notes |

| PDC (for Pyruvate) | Ehrlich ascites tumor cells | 46 | - | |

| PDC (for NAD+) | Ehrlich ascites tumor cells | 110 | - | |

| PDC (for CoA) | Ehrlich ascites tumor cells | 36 | - | |

| NADH (vs NAD+) | Ehrlich ascites tumor cells | - | 22 | Competitive inhibition |

| Acetyl-CoA (vs CoA) | Ehrlich ascites tumor cells | - | 58 | Competitive inhibition |

Table 2: Kinetic Parameters of the Pyruvate Dehydrogenase Complex.

Experimental Protocols

Purification of the Pyruvate Dehydrogenase Complex from E. coli

This protocol is adapted from established methods for the isolation of the PDC.

Materials:

-

E. coli cell paste

-

Lysis Buffer: 50 mM potassium phosphate (pH 7.0), 10 mM 2-mercaptoethanol, 1 mM EDTA, 0.1 mM PMSF

-

Polyethylene glycol (PEG) 6000

-

Ultracentrifuge

-

Chromatography system (e.g., FPLC)

-

Gel filtration column (e.g., Sephacryl S-500)

Procedure:

-

Cell Lysis: Resuspend E. coli cell paste in Lysis Buffer and lyse the cells using a French press or sonication.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour to remove cell debris and membranes.

-

PEG Precipitation: Slowly add solid PEG 6000 to the supernatant to a final concentration of 6% (w/v) with constant stirring on ice.

-

PDC Precipitation: Centrifuge at 10,000 x g for 20 minutes to pellet the PDC.

-

Resuspension: Gently resuspend the pellet in a minimal volume of Lysis Buffer.

-

Gel Filtration Chromatography: Apply the resuspended pellet to a gel filtration column pre-equilibrated with Lysis Buffer.

-

Fraction Collection and Analysis: Collect fractions and assay for PDC activity. Pool the active fractions.

-

Concentration and Storage: Concentrate the purified PDC and store at -80°C in the presence of a cryoprotectant (e.g., 10% glycerol).

Enzyme Activity Assays

5.2.1. Overall PDC Activity Assay (Spectrophotometric)

This assay measures the overall activity of the complex by monitoring the reduction of NAD+ to NADH at 340 nm.

Reagents:

-

Assay Buffer: 50 mM potassium phosphate (pH 8.0), 2 mM MgCl2, 0.2 mM thiamine pyrophosphate (TPP), 1 mM dithiothreitol (DTT)

-

Substrates: 5 mM Pyruvate, 0.5 mM Coenzyme A, 2.5 mM NAD+

-

Purified PDC or cell/mitochondrial lysate

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and all substrates except pyruvate.

-

Add the enzyme sample to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.

-

Initiate the reaction by adding pyruvate.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

5.2.2. Dihydrothis compound Dehydrogenase (E3) Activity Assay (Spectrophotometric)

This assay specifically measures the activity of the E3 component.[13]

Reagents:

-

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 1 mM EDTA

-

Substrates: 2 mM Dihydrothis compound, 1 mM NAD+

-

Purified E3 or PDC

Procedure:

-